molecular formula C19H23N3O B5810098 N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE

N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B5810098
M. Wt: 309.4 g/mol
InChI Key: UCZRTOKSRLPATC-UHFFFAOYSA-N
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Description

N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a propyl chain, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzyl chloride with 1-propyl-1H-benzodiazole-2-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-3-13-22-18-8-6-5-7-17(18)21-19(22)20-14-15-9-11-16(12-10-15)23-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZRTOKSRLPATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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